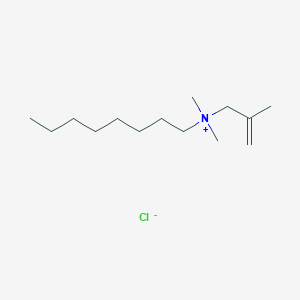

N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)octan-1-aminium chloride

Description

N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)octan-1-aminium chloride: is a quaternary ammonium compound. It is known for its unique structure, which includes a long alkyl chain and a reactive allyl group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form polymers.

Properties

CAS No. |

620609-41-8 |

|---|---|

Molecular Formula |

C14H30ClN |

Molecular Weight |

247.85 g/mol |

IUPAC Name |

dimethyl-(2-methylprop-2-enyl)-octylazanium;chloride |

InChI |

InChI=1S/C14H30N.ClH/c1-6-7-8-9-10-11-12-15(4,5)13-14(2)3;/h2,6-13H2,1,3-5H3;1H/q+1;/p-1 |

InChI Key |

HYPMJKMEYQSZJK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CC(=C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Quaternization: The resulting tertiary amine is then quaternized with octyl chloride to form the final quaternary ammonium compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Polymerization: The allyl group allows the compound to participate in polymerization reactions, forming homopolymers and copolymers.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides and hydroxides.

Polymerization Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are often used in polymerization reactions.

Major Products:

Scientific Research Applications

Chemistry:

Surfactants: Used as surfactants in detergents and cleaning agents due to its ability to lower surface tension.

Polymer Science: Utilized in the synthesis of polymers for water treatment and other industrial applications.

Biology and Medicine:

Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.

Drug Delivery: Investigated for use in drug delivery systems due to its ability to form micelles and other structures.

Industry:

Water Treatment: Used in water treatment processes to remove impurities and contaminants.

Textile Industry: Applied in textile processing as a softening and conditioning agent.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium chloride: Similar structure but lacks the methyl group on the allyl chain.

N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)hexan-1-aminium chloride: Similar but with a shorter alkyl chain.

Uniqueness:

Biological Activity

N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)octan-1-aminium chloride, commonly referred to as a quaternary ammonium compound, exhibits a range of biological activities that make it relevant in various fields, including microbiology, pharmacology, and industrial applications. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

| Property | Value |

|---|---|

| CAS Number | 20503036 |

| Molecular Formula | C13H28ClN |

| Molecular Weight | 241.82 g/mol |

| IUPAC Name | This compound |

Synthesis Methods

The synthesis of this compound typically involves the quaternization of a tertiary amine with an appropriate alkyl halide. The reaction is generally performed under controlled conditions using organic solvents such as acetonitrile or ethanol.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Its mechanism primarily involves disrupting microbial cell membranes due to its amphiphilic nature, which allows it to insert into lipid bilayers and cause cell lysis.

Case Study: Antibacterial Efficacy

In a study evaluating its antibacterial properties, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potential as an effective disinfectant in clinical settings .

Cytotoxicity and Safety Profile

While effective as an antimicrobial agent, the cytotoxicity of this compound has been assessed in various cell lines. A study reported that at concentrations above 100 µg/mL, the compound exhibited significant cytotoxic effects on human fibroblast cells, indicating the need for careful dosage management in therapeutic applications .

The primary mechanism by which this compound exerts its biological effects includes:

- Membrane Disruption : The hydrophobic dodecyl chain interacts with lipid membranes, leading to increased permeability and eventual cell death.

- Electrostatic Interactions : The positively charged ammonium group interacts with negatively charged components of microbial membranes, enhancing its antimicrobial efficacy.

Applications in Research and Industry

This compound is utilized across various domains:

- Microbiology : As a disinfectant in laboratory settings.

- Pharmaceuticals : Investigated for potential drug delivery systems due to its ability to penetrate biological membranes.

- Cosmetics and Personal Care : Incorporated into formulations for its emulsifying and antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.